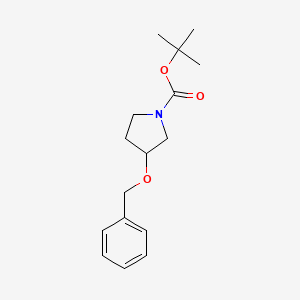

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a benzyloxy substituent at the 3-position. This compound is widely utilized in medicinal chemistry and organic synthesis as a key intermediate, particularly in the development of protease inhibitors and peptidomimetics. The Boc group enhances stability during synthetic procedures, while the benzyloxy moiety offers opportunities for further functionalization, such as hydrogenolysis or alkylation.

Properties

IUPAC Name |

tert-butyl 3-phenylmethoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDPVESSAGLHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylation and Protection

L-Proline, a commercially available chiral precursor, undergoes hydroxylation at the 4-position via Sharpless asymmetric dihydroxylation or enzymatic catalysis. Subsequent benzylation of the hydroxyl group proceeds under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, benzyl alcohol) to install the benzyloxy moiety.

Reaction Conditions :

Boc Protection

The secondary amine is protected using Boc₂O in the presence of a base (e.g., triethylamine or 4-dimethylaminopyridine).

Optimized Protocol :

- Dissolve 3-(benzyloxy)pyrrolidine (1 equiv) in anhydrous DCM.

- Add Boc₂O (1.1 equiv) and triethylamine (2.5 equiv).

- Stir at 25°C for 12 hours.

- Purify via flash chromatography (hexane/ethyl acetate = 4:1).

Enantioselective Ring-Opening of Epoxides

Epoxide Synthesis

Epichlorohydrin derivatives are treated with benzyl alcohol under basic conditions to form 3-benzyloxy epoxides. Asymmetric ring-opening with ammonia or amines generates the pyrrolidine skeleton with controlled stereochemistry.

Key Data :

Boc Protection and Workup

The resulting amino alcohol undergoes Boc protection as described in Section 2.2.

Industrial-Scale Flow Chemistry Approaches

Source highlights bromination and flow microreactor systems for analogous pyrrolidine derivatives. Adapted for tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate:

Continuous Flow Protocol :

- Reactor 1 : Mix pyrrolidine with benzyl bromide at 50°C (residence time: 10 min).

- Reactor 2 : Introduce Boc₂O and triethylamine at 25°C (residence time: 30 min).

- Separation : Inline liquid-liquid extraction removes excess reagents.

- Throughput : 1.2 kg/day

- Purity : >99% (HPLC)

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Chiral Pool (L-Proline) | 72% | 99 | Moderate | High |

| Epoxide Ring-Opening | 65% | 95 | High | Moderate |

| Flow Chemistry | 88% | N/A | Industrial | Low |

Key Findings :

- Chiral pool synthesis offers superior enantiopurity but suffers from moderate scalability.

- Flow chemistry maximizes throughput and cost-efficiency for bulk production.

Troubleshooting and Optimization

Common Pitfalls

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Organic Chemistry

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules, including:

- Dipeptides : It is used as a starting material for synthesizing dipeptides through coupling reactions with various reagents, enhancing yields significantly.

| Reaction Type | Reagents Used | Yield |

|---|---|---|

| Dipeptide Synthesis | N,N'-diethylene-N''-2-chloroethyl thiophosphoramide | Satisfactory in 15 minutes |

Medicinal Chemistry

The compound has shown potential as a pharmacological agent:

- NMDA Receptor Antagonism : Research indicates that it may interact with NMDA receptors, which are crucial in treating neurological disorders. Structure-activity relationship studies suggest that modifications can enhance binding affinity.

| Modification | Effect on Activity |

|---|---|

| Substitutions on Pyrrolidine Ring | Affect binding affinity and selectivity |

Studies have explored the biological interactions of this compound:

- Binding Affinity Studies : Preliminary data suggest favorable solubility and permeability characteristics, indicating its potential as a drug-like candidate.

Case Study 1: Dipeptide Synthesis

In an experimental setup, this compound was utilized to synthesize a series of dipeptides. The use of innovative coupling reagents led to enhanced yields without requiring additional bases, demonstrating its efficiency in peptide synthesis.

Case Study 2: NMDA Receptor Interaction

A study investigated the interaction of this compound with NMDA receptors, revealing that specific modifications could significantly affect its pharmacological profile. This highlights its potential in developing selective antagonists for therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidine derivatives, emphasizing substituent effects, molecular properties, and applications.

Substituent Variations and Functional Group Impact

Fluoropyridinyl and Hydroxymethyl Derivatives

- Example : (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (, ID 180)

- Key Differences : Incorporates a fluoropyridinyl group and a hydroxymethyl substituent.

- Impact :

- The fluorine atom enhances metabolic stability and electronic effects, making this derivative suitable for drug candidates requiring prolonged half-lives .

Bromo and Methoxy Substituents

- Example : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()

- Key Differences : Features a bromo substituent and dimethoxymethyl group.

- Impact :

- The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in constructing complex heterocycles.

Carbonyl Group (3-Oxo Derivative)

- Example : 1-tert-Butoxycarbonyl-3-pyrrolidone (CAS 101385-93-7, )

- Key Differences : Replaces the benzyloxy group with a carbonyl (oxo) at the 3-position.

- Impact :

- The carbonyl group increases electrophilicity, making the compound reactive toward nucleophiles (e.g., in Grignard reactions).

- Reduced steric hindrance compared to benzyloxy derivatives may facilitate ring-opening reactions .

Stereochemical and Amino-Functionalized Analogs

Trans-Dihydroxy and Benzyloxycarbonylamino Derivatives

- Example: trans-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate () Key Differences: Contains a trans-configuration with hydroxyl and benzyloxycarbonylamino groups. Impact:

- The hydroxyl group enhances hydrogen-bonding capacity, influencing binding affinity in biological targets.

- Stereochemistry (trans) may confer distinct pharmacological properties, such as selectivity for enzyme active sites .

Hydroxymethyl and Benzyloxycarbonylamino Modifications

- Example: (2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1194057-63-0, ) Key Differences: Incorporates a hydroxymethyl group at the 2-position and a benzyloxycarbonylamino group at the 4-position. Impact:

- The benzyloxycarbonylamino moiety allows for selective deprotection, enabling sequential functionalization strategies .

Comparative Data Table

Biological Activity

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The synthesis typically involves multiple steps that allow for the introduction of various functional groups, enhancing its pharmacological potential. This compound can serve as an intermediate in the synthesis of dipeptides and other biologically active molecules.

The biological activity of this compound is largely attributed to its interaction with specific biological targets, including receptors and enzymes. Notably, it has been suggested that this compound may act as a prodrug, undergoing metabolic conversion to exert its effects. Similar compounds have shown activity as NMDA receptor antagonists, which are relevant in treating neurological disorders.

Key Mechanisms:

- NMDA Receptor Modulation: Compounds with similar structures have been investigated for their ability to inhibit NMDA receptors, potentially offering therapeutic benefits in conditions like Alzheimer’s disease and other neurodegenerative disorders.

- Enzyme Inhibition: The pyrrolidine moiety may facilitate interactions with various enzymes, influencing metabolic pathways and providing avenues for drug development .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties: Pyrrolidine derivatives are often associated with antimicrobial activity. Related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .

- Anti-inflammatory Effects: Some studies suggest that modifications to the pyrrolidine structure can enhance anti-inflammatory properties, making these compounds candidates for treating inflammatory diseases.

- Cytotoxicity: Preliminary studies indicate potential cytotoxic effects against cancer cell lines, although further investigation is required to elucidate specific mechanisms and efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various modifications to its chemical structure. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substituents on the pyrrolidine ring | Altered binding affinity to NMDA receptors |

| Changes in the benzyloxy group | Impacted solubility and permeability characteristics |

| Variations in the carboxylate group | Enhanced interaction with biological targets |

These modifications can significantly influence the compound's pharmacokinetic properties and overall biological efficacy .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Evaluation: A study evaluated a series of pyrrolidine derivatives against Mycobacterium tuberculosis, revealing that certain analogs exhibited MIC values as low as 5 µM, indicating strong antibacterial potential .

- Neurological Studies: Research focusing on NMDA receptor antagonism has shown that structural analogs can modulate receptor activity effectively, suggesting that this compound could be developed into a therapeutic agent for neurological conditions .

- Cancer Research: Investigations into the cytotoxic properties of related compounds have demonstrated promising results against various cancer cell lines, warranting further exploration into their mechanisms and therapeutic applications .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate to improve yield and scalability?

Methodological Answer:

- Key Steps :

- Coupling Reactions : Use benzyl bromide or benzyl chloride to introduce the benzyloxy group via nucleophilic substitution. A base like K₂CO₃ in DMF or THF facilitates the reaction .

- Boc Protection : Protect the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high purity.

- Scalability : Continuous flow microreactor systems enhance reproducibility and yield for large-scale synthesis by improving heat and mass transfer .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 75–85 | |

| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, RT | 90–95 | |

| Deprotection (TFA) | TFA/CH₂Cl₂ (1:1), 0–25°C | 80–90 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include:

- Boc Group : δ ~1.4 ppm (9H, singlet for tert-butyl).

- Benzyloxy Group : δ ~4.5–4.7 ppm (2H, AB quartet for OCH₂Ph) and aromatic protons at δ 7.2–7.4 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for chiral centers .

Advanced Research Questions

Q. How does the benzyloxy substituent influence the compound’s reactivity in nucleophilic substitution compared to chloro or pyrazine derivatives?

Methodological Answer:

- Steric vs. Electronic Effects :

- Benzyloxy Group : The bulky benzyl group increases steric hindrance, slowing SN2 reactions but favoring SN1 pathways in polar solvents.

- Chloropyridine Derivatives : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, accelerating nucleophilic attack at adjacent positions .

- Experimental Validation : Compare reaction rates of this compound with tert-butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate in nucleophilic substitutions (e.g., with amines or thiols) .

Q. How can enantioselective synthesis be achieved for stereoisomers of this compound?

Methodological Answer:

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrrolidine derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., benzyloxy vs. chloropyrazine) and assay against targets (e.g., caspases for anticancer activity vs. nucleotide biosynthesis enzymes ).

- Assay Optimization : Control variables like cell line specificity (e.g., breast cancer MCF-7 vs. HeLa), incubation time, and concentration ranges.

- Case Study : Pyrrolidine derivatives with chloropyrazine moieties showed caspase-dependent apoptosis in MCF-7 cells, while hydroxymethyl-substituted analogs inhibited viral polymerases, highlighting substituent-dependent mechanisms .

Q. How can computational modeling predict the biological targets of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, proteases). The benzyloxy group’s aromaticity may favor π-π stacking with hydrophobic enzyme pockets .

- MD Simulations : Simulate binding stability over 100 ns to assess target affinity. Compare with analogs like tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate, which showed sulfonimidoyl-dependent enzyme inhibition .

Q. What are the challenges in scaling up the deprotection of the tert-butyl group without side reactions?

Methodological Answer:

- Acid Selection : Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1 v/v) at 0–25°C minimizes side reactions like ester hydrolysis .

- Neutralization : Quench TFA with NaHCO₃ or Amberlyst A21 resin to prevent decomposition of acid-sensitive functional groups .

Q. Table 2: Comparison of Deprotection Methods

| Acid | Conditions | Purity (%) | Yield (%) | Reference |

|---|---|---|---|---|

| TFA/CH₂Cl₂ | 0–25°C, 3 h | 95 | 80 | |

| HCl/Dioxane | RT, 12 h | 85 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.